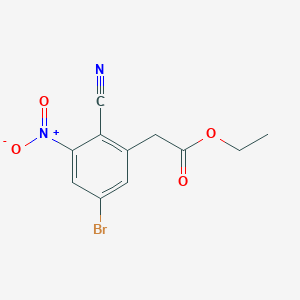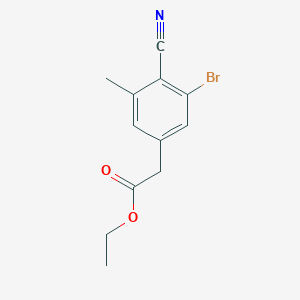
Ethyl 2-bromo-4-cyano-5-methylphenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-4-cyano-5-methylphenylacetate (EBCMA) is an organic chemical compound that has been widely studied for its various applications in scientific research. EBCMA is a colorless liquid with a sweet, fruity odor and a boiling point of 170°C. It is a versatile compound that can be used in a variety of applications, including synthesis, chemical reaction studies, and biochemical and physiological research.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-cyano-5-methylphenylacetate has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of various organic compounds, as well as in chemical reaction studies. It has also been used in biochemical and physiological research, as it is able to interact with various biological molecules. For example, this compound has been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on cells.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-methylphenylacetate is not yet fully understood. However, it is believed to interact with various biological molecules, such as proteins, lipids, and nucleic acids. It is thought to form complexes with these molecules, which can then affect their structure and function. This can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce oxidative stress in cells, which can lead to damage to DNA, proteins, and lipids. It has also been shown to affect the expression of certain genes, which can lead to changes in cell function. Additionally, this compound has been shown to inhibit the activity of enzymes involved in metabolism, which can lead to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-bromo-4-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is relatively safe to handle and is easily synthesized in high yields. Additionally, its interaction with biological molecules makes it useful for studying various biochemical and physiological processes. However, there are some limitations to its use. For example, it can be toxic to cells in high concentrations, and its effects on cells may vary depending on the concentration used.
Orientations Futures
There are many potential future directions for the use of Ethyl 2-bromo-4-cyano-5-methylphenylacetate in scientific research. For example, it could be used in studies of drug metabolism and the effects of drugs on cells. Additionally, it could be used to study the effects of oxidative stress on cells, as well as to study the effects of various environmental toxins on cells. Furthermore, it could be used to study the effects of various drugs on gene expression and metabolic pathways. Finally, it could be used to study the effects of various diseases on cells.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)10(7-14)5-11(9)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTGBGZXDSOOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















